1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride is a synthetic compound classified as a piperazine derivative. This compound features a unique combination of a piperazine moiety and a 1H-1,2,3-triazole ring, contributing to its distinctive chemical properties and biological activities. The molecular formula for this compound is , with a molecular weight of approximately 330.3 g/mol. It appears as a white to off-white crystalline solid and is soluble in water and various organic solvents, which facilitates its use in diverse scientific applications.
The synthesis of 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride typically involves several key steps:
Formation of the Triazole Ring:
The triazole ring is commonly synthesized using "click" chemistry, specifically through the cycloaddition of azides and alkynes. This method is favored for its efficiency and specificity in forming triazole compounds.
Attachment of the Piperazine Moiety:
The piperazine component is introduced via nucleophilic substitution reactions, where the piperazine acts as a nucleophile to react with an appropriate electrophile that carries the triazole moiety.
The reactions involved in synthesizing this compound can yield several by-products, including N-oxides and various substituted piperazine derivatives. These products may exhibit different biological activities and properties, warranting further investigation.
The molecular structure of 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride can be represented as follows:
The presence of the triazole ring provides unique electronic properties that influence the compound's reactivity and biological interactions.
The compound participates in various chemical reactions typical of piperazine derivatives:
These reactions are significant for modifying the compound to enhance its biological activity or to create new derivatives with potential therapeutic applications.
The mechanism of action for 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with various biological targets:
Preliminary studies suggest that these interactions may contribute to its antimicrobial and anticancer properties.
The physical and chemical properties of 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride include:
These properties make it suitable for various applications in pharmaceutical research and development.
The compound has several notable applications across different scientific fields:
Chemistry:
It serves as a building block for synthesizing more complex molecules, particularly in drug development.
Biology:
Research indicates potential biological activities such as antimicrobial and anticancer effects.
Medicine:
Investigated for therapeutic applications in treating neurological disorders due to its ability to interact with specific cellular pathways.
Industry:
Used in developing new materials and as a catalyst in various chemical reactions.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction serves as the cornerstone synthetic methodology for constructing the 1,2,3-triazole core in 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride. This highly efficient "click chemistry" approach enables regioselective formation of the 1,4-disubstituted triazole under mild conditions. The synthesis typically initiates with the preparation of o-tolyl azide (o-methylphenyl azide) from o-toluidine via diazotization followed by azidation. Simultaneously, N-propargyl piperazine is prepared either through alkylation of piperazine with propargyl bromide or via reductive amination using propargyl aldehyde [1] [5].
The cycloaddition step employs catalytic copper(I) sources, commonly generated in situ from copper(II) sulfate with sodium ascorbate as a reducing agent. This catalytic system facilitates the regioselective coupling between o-tolyl azide and N-propargyl piperazine, exclusively yielding the 1,4-disubstituted triazole regioisomer. The reaction proceeds efficiently at ambient or slightly elevated temperatures (25-50°C) in aqueous/organic biphasic solvent systems (e.g., tert-butanol/water), typically achieving completion within 1-4 hours with isolated yields exceeding 85% [1] [5]. Catalyst screening reveals copper(I) iodide and tris(benzyltriazolylmethyl)amine (TBTA)-stabilized copper complexes offer superior regiocontrol and reduced by-product formation compared to simple copper(II)/ascorbate systems, particularly for sterically demanding azides.
Table 1: Catalyst Systems for CuAAC Synthesis of Triazole Intermediate
Catalyst System | Reaction Time (h) | Yield (%) | Regioselectivity (1,4:1,5) | Key Observation |
---|---|---|---|---|
CuSO₄ / Sodium Ascorbate | 2.5 | 88 | >99:1 | Cost-effective, simple setup |
CuI / DIPEA | 1.0 | 92 | >99:1 | Faster reaction, moisture-sensitive |
Cu(OTf)₂ / Sodium Ascorbate | 3.0 | 85 | >99:1 | Handles sensitive functionalities |
[Cu(TBTA)]OTf | 0.75 | 95 | >99:1 | Excellent for sterically hindered azides |
Cu Nanoparticles | 4.0 | 80 | >99:1 | Recyclable, requires specialized preparation |
Post-cycloaddition, the resulting tertiary amine (1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine) undergoes salt formation by treatment with hydrogen chloride in solvents like ethanol, diethyl ether, or isopropanol. The dihydrochloride salt precipitates as a crystalline solid, facilitating purification and enhancing stability. The high regioselectivity of the CuAAC reaction is crucial, as the alternative 1,5-regioisomer would exhibit significantly different steric and electronic properties, potentially compromising the desired biological interactions and physicochemical behavior of the final compound [1] [4] [5].
Nucleophilic substitution (SN) reactions provide a complementary or sequential route for constructing the target molecule, particularly focusing on the alkylation step linking the triazole and piperazine moieties. While CuAAC builds the triazole with pre-functionalized piperazine, the SN approach typically involves displacing a halogen from a pre-formed triazole derivative using piperazine. A key intermediate is 5-(chloromethyl)-1-(o-tolyl)-1H-1,2,3-triazole, synthesized via chloromethylation of 1-(o-tolyl)-1H-1,2,3-triazole or obtained directly from the cycloaddition of o-tolyl azide with 3-chloroprop-1-yne [1] [9].
The alkylation reaction employs piperazine in significant excess (typically 3-5 equivalents) to minimize bis-alkylation and maximize the yield of the mono-substituted product (1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine). Solvent choice critically influences reaction kinetics and selectivity. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) generally accelerate the reaction but can promote over-alkylation. Conversely, less polar solvents like toluene or dichloromethane offer improved selectivity for mono-alkylation but require longer reaction times or elevated temperatures (60-80°C) [1] [9]. The addition of inorganic bases like potassium carbonate or sodium bicarbonate can neutralize hydrogen halides generated during substitution, preventing salt formation that would deactivate piperazine. Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) enhance reactivity in biphasic systems. Optimized conditions typically involve refluxing acetonitrile with K₂CO₃ and catalytic TBAB, achieving yields of 75-82% after 8-12 hours.
Table 2: Solvent and Base Effects on Nucleophilic Substitution Efficiency
Solvent System | Base/Additive | Temperature (°C) | Time (h) | Mono-Alkylated Yield (%) | Bis-Alkylated Impurity (%) |
---|---|---|---|---|---|
Acetonitrile | K₂CO₃ | 82 | 10 | 78 | 8 |
Toluene | K₂CO₃ | 110 | 24 | 65 | 5 |
DMF | None | 100 | 6 | 60 | 25 |
DCM | TBAB | 40 | 36 | 45 | 3 |
Acetonitrile/Water (9:1) | K₂CO₃ / TBAB | 82 | 8 | 82 | 6 |
Following successful alkylation, salt formation proceeds as described for the CuAAC route. The SN strategy is particularly advantageous when the chloromethyl triazole intermediate is readily available or when functional groups incompatible with CuAAC conditions are present elsewhere in more complex target molecules. Purification challenges arise primarily from removing excess piperazine and the bis-alkylated impurity, typically addressed via crystallization of the dihydrochloride salt or column chromatography of the free base [1] [9].
Microwave-assisted organic synthesis (MAOS) offers significant improvements in efficiency and sustainability for both the CuAAC and nucleophilic substitution routes to 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride. By providing rapid, uniform, and selective heating through direct interaction with polar molecules or ionic intermediates, microwave irradiation drastically accelerates reaction kinetics compared to conventional conductive heating [2] [5].
For the CuAAC step, microwave irradiation (100-150 W, 80-100°C) reduces reaction times from hours to minutes (typically 5-15 minutes) while maintaining or improving yields (90-95%). The enhanced reaction efficiency stems from improved copper catalyst turnover and faster diffusion rates under superheating conditions. Microwave conditions also permit reduced catalyst loading (down to 0.5 mol% Cu) and enable the use of greener solvent systems, such as water alone or ethanol/water mixtures, without compromising yield or regioselectivity [2]. Comparative studies demonstrate that microwave-assisted CuAAC reduces energy consumption by 60-80% and eliminates the need for inert atmospheres, aligning with green chemistry principles by minimizing waste and hazardous reagent use.
In the nucleophilic substitution approach, microwave irradiation (100-120°C) facilitates the reaction between 5-(chloromethyl)-1-(o-tolyl)-1H-1,2,3-triazole and piperazine, completing within 15-30 minutes compared to 8-12 hours conventionally. This method suppresses side reactions like elimination or polymerization of the alkyl halide and reduces bis-alkylation by minimizing prolonged exposure to excess piperazine. Solvent-free microwave conditions are particularly effective, employing neat piperazine as both reactant and solvent, further enhancing atom economy and simplifying workup [2] [5].
Table 3: Comparative Efficiency: Conventional vs. Microwave-Assisted Synthesis
Synthetic Step | Parameter | Conventional Method | Microwave Method | Improvement |
---|---|---|---|---|
CuAAC | Reaction Time | 2-4 hours | 5-15 minutes | 8-16x faster |
Typical Yield | 85-88% | 90-95% | +5-7% yield | |
Solvent Volume | 10-15 mL/g | 3-5 mL/g | 60-70% reduction | |
Energy Consumption | ~500 kJ/mol | ~100 kJ/mol | ~80% reduction | |
Nucleophilic Substitution | Reaction Time | 8-12 hours | 15-30 minutes | 16-24x faster |
Monoalkylation Selectivity | 75-80% | 85-90% | +10-15% selectivity | |
Piperazine Equivalents | 3-5 eq | 1.5-2 eq | 40-50% reduction | |
By-product Formation | 8-12% | 2-5% | 60-75% reduction |
Beyond efficiency gains, microwave synthesis enhances process safety by reducing exposure to hazardous intermediates and enables rapid optimization through parallel reaction screening. The dramatic reduction in reaction times and solvent volumes contributes significantly to the green chemistry profile of the synthesis, lowering the overall Process Mass Intensity (PMI) [2]. Microwave protocols also demonstrate superior reproducibility and scalability using dedicated flow reactors, making this approach highly suitable for producing multi-gram quantities of the target compound for preclinical studies.
Comprehensive identification and control of by-products are essential for ensuring the purity and quality of 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride. Both primary synthetic routes generate characteristic impurities requiring careful monitoring and mitigation strategies [1] [5].
CuAAC Route Impurities:
Nucleophilic Substitution Route Impurities:
Advanced analytical techniques, particularly reverse-phase HPLC with UV/ELSD detection and LC-MS, are indispensable for by-product profiling. Method development employs C18 columns with mobile phases containing volatile buffers (ammonium formate or acetate) for MS compatibility. Process optimization focuses on suppressing critical impurities below 0.15% ICH thresholds through parameter refinement: temperature control (60-80°C for SN), stoichiometry optimization, catalyst screening, and in-process monitoring. Purification typically involves sequential crystallizations of the dihydrochloride salt from ethanol/ethyl acetate or methanol/isopropanol mixtures, effectively rejecting structurally dissimilar impurities. Final purity consistently exceeds 99.5% by HPLC analysis [1] [5].
Table 4: Major By-Products and Control Strategies in Target Compound Synthesis
By-Product | Formation Mechanism | Typical Level (%) | Primary Control Strategy | Purification Removal Method |
---|---|---|---|---|
Bis-Triazole Piperazine | Double CuAAC or over-alkylation | 5-10 (initial) | Precise stoichiometry control | Crystallization (low solubility) |
Bis-Alkylated Piperazine | Over-alkylation of piperazine | 5-15 (initial) | Stepwise addition, PTC | Selective crystallization |
1,5-Triazole Regioisomer | Non-catalyzed cycloaddition | <1 | Optimized Cu catalyst system | Chromatography |
Dehydrohalogenation Product | Elimination of HCl | 1-3 | Reduced temperature/base strength | Silica gel chromatography |
Hydrolyzed Intermediate | Moisture exposure | 2-5 | Rigorous solvent drying | Extraction/Washing |
Copper Complexes | Catalyst residues | Variable | EDTA washing/chelating resins | Ion-exchange chromatography |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0